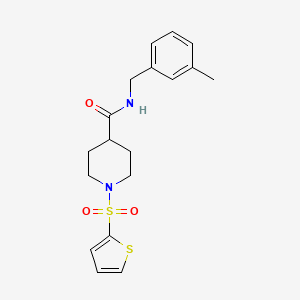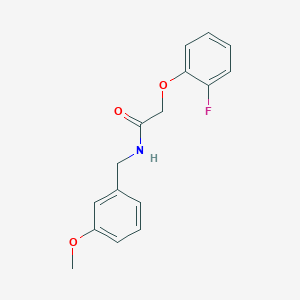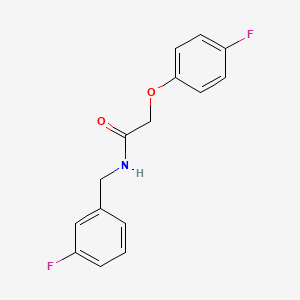![molecular formula C19H17N3O4 B4515984 5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B4515984.png)
5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
概要
説明
5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Group: The dioxolo group can be introduced through a cyclization reaction involving the appropriate diol and a suitable dehydrating agent.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
化学反応の分析
Types of Reactions
5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Pyridine: A basic heterocyclic compound with diverse chemical reactivity.
Uniqueness
5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-22-10-14(19(24)21-9-12-3-5-20-6-4-12)18(23)13-7-16-17(8-15(13)22)26-11-25-16/h3-8,10H,2,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSHGANFUQZEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-PHENYLBUTAN-2-YL)-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4515922.png)
![5-[(2-fluorobenzoyl)amino]-N,N'-dimethylisophthalamide](/img/structure/B4515927.png)

![N-{2-[2-(dimethylamino)ethoxy]-3-methoxybenzyl}-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B4515946.png)

![4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile](/img/structure/B4515956.png)
![N-[2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4515959.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylpropanamide](/img/structure/B4515960.png)
![N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4515968.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-N'-(2-methylphenyl)malonamide](/img/structure/B4515978.png)
![(3-methoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4515981.png)
